
Piperazine, 1-(2-(2-(diphenylmethoxy)ethoxy)ethyl)-2,4,5-trimethyl-, dihydrochloride, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(2-(2-(diphenylmethoxy)ethoxy)ethyl)-2,4,5-trimethyl-, dihydrochloride, (E)- is a complex organic compound belonging to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is notable for its unique structure, which includes a piperazine ring substituted with diphenylmethoxy and ethoxy groups, as well as trimethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several key steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the use of high-purity reagents and optimized reaction conditions to ensure high yields and purity. For instance, the preparation of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves reacting piperazine and piperazine dihydrochloride in a solvent, followed by further reactions and purification steps .
化学反応の分析
Types of Reactions
Piperazine derivatives can undergo various types of chemical reactions, including:
Oxidation: Piperazine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives to their corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the piperazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of piperazine derivatives include sulfonium salts, bromides, and various oxidizing and reducing agents. Reaction conditions often involve the use of bases like DBU and solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of protected 1,2-diamines with sulfonium salts can yield chiral piperazines .
科学的研究の応用
Piperazine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Employed in the development of pharmaceuticals, including antipsychotics and antihistamines.
Industry: Utilized in the production of polymers and other industrial materials
作用機序
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets and pathways. For example, some piperazine derivatives act as receptor modulators, binding to and modulating the activity of neurotransmitter receptors in the brain. Others may inhibit enzymes involved in metabolic pathways .
類似化合物との比較
Piperazine, 1-(2-(2-(diphenylmethoxy)ethoxy)ethyl)-2,4,5-trimethyl-, dihydrochloride, (E)- can be compared with other piperazine derivatives such as:
Trimetazidine: Used as an anti-anginal medication.
Ranolazine: Employed in the treatment of chronic angina.
Quetiapine: An antipsychotic used to treat schizophrenia and bipolar disorder
These compounds share the piperazine core structure but differ in their specific substituents and pharmacological activities, highlighting the versatility and importance of piperazine derivatives in various fields.
特性
CAS番号 |
10140-09-7 |
|---|---|
分子式 |
C24H36Cl2N2O2 |
分子量 |
455.5 g/mol |
IUPAC名 |
(2R,5S)-1-[2-(2-benzhydryloxyethoxy)ethyl]-2,4,5-trimethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C24H34N2O2.2ClH/c1-20-19-26(21(2)18-25(20)3)14-15-27-16-17-28-24(22-10-6-4-7-11-22)23-12-8-5-9-13-23;;/h4-13,20-21,24H,14-19H2,1-3H3;2*1H/t20-,21+;;/m0../s1 |
InChIキー |
NKRBUMCSFSXZNY-DDZPGPNZSA-N |
異性体SMILES |
C[C@@H]1CN([C@H](CN1CCOCCOC(C2=CC=CC=C2)C3=CC=CC=C3)C)C.Cl.Cl |
正規SMILES |
CC1CN(C(CN1CCOCCOC(C2=CC=CC=C2)C3=CC=CC=C3)C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


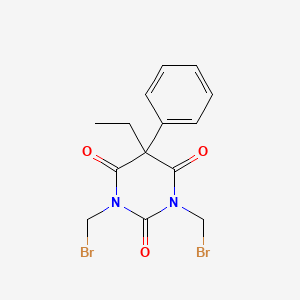
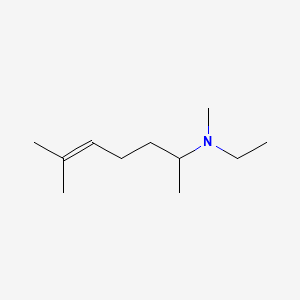
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-fluorobenzohydrazide](/img/structure/B14155696.png)

![N-[4-amino-1-[[3-hydroxy-1-[[3-hydroxy-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide](/img/structure/B14155703.png)
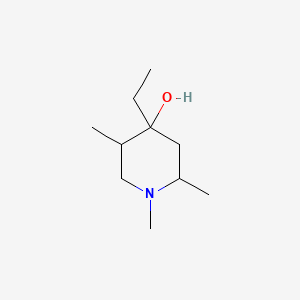


![butan-2-yl 2-amino-1-(4-butylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14155715.png)
![N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14155722.png)
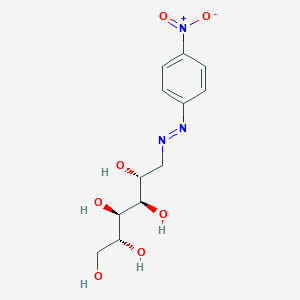
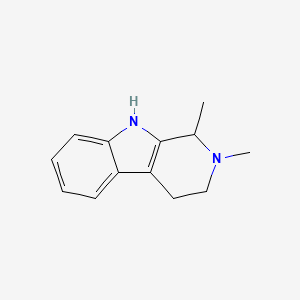
![Ornithine, N5-[(acetylamino)iminomethyl]-](/img/structure/B14155769.png)

